

Synthesis of 5-Methylthiophene-3-carboxylic Acid Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Methylthiophene-3-carboxylic acid

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This document provides detailed application notes and experimental protocols for the synthesis of **5-Methylthiophene-3-carboxylic acid** and its derivatives. The methodologies outlined herein are foundational for the development of novel therapeutic agents and functional materials.

Introduction

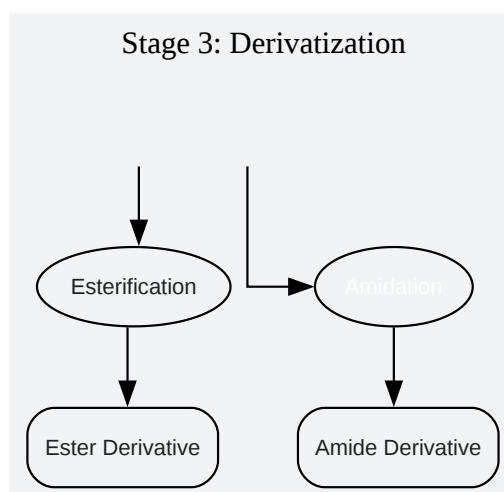
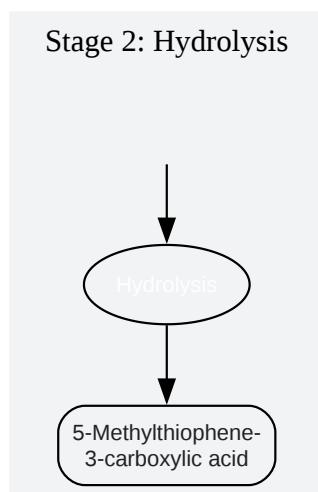
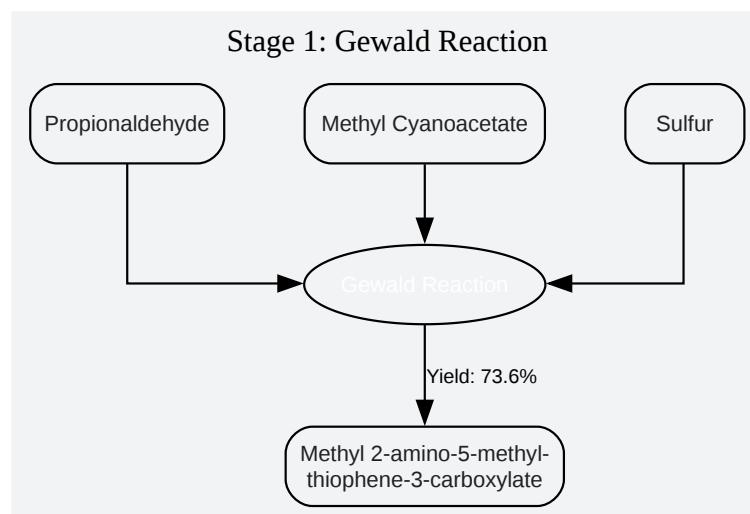
Thiophene-based compounds are a significant class of heterocyclic molecules widely utilized in medicinal chemistry and materials science. The thiophene ring serves as a versatile scaffold, and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.^[1] Specifically, derivatives of **5-Methylthiophene-3-carboxylic acid** are of interest as intermediates in the synthesis of pharmacologically active molecules, such as kinase inhibitors.^{[1][2]}

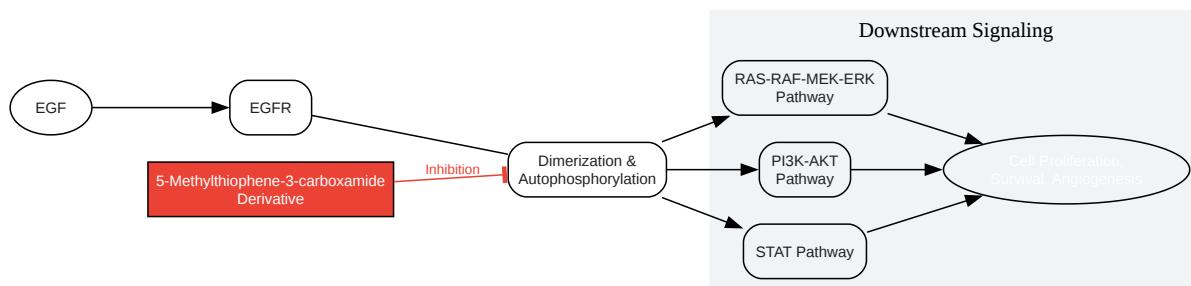
This guide details the multi-step synthesis beginning with the formation of a thiophene precursor via the Gewald reaction, followed by hydrolysis to the carboxylic acid, and subsequent derivatization to esters and amides.

Synthetic Pathways

The overall synthetic strategy involves three main stages:

- Synthesis of a 2-Amino-5-methylthiophene-3-carboxylate precursor: This is achieved through the Gewald reaction, a one-pot multicomponent reaction that efficiently constructs the substituted thiophene ring.
- Hydrolysis to **5-Methylthiophene-3-carboxylic acid**: The ester precursor is hydrolyzed to the corresponding carboxylic acid.
- Derivatization: The carboxylic acid is then converted to its ester or amide derivatives through standard organic reactions.





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References

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- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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